![molecular formula C17H21N9 B12279848 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12279848.png)
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a piperazine ring and a pyrrolidine moiety. The intricate arrangement of these functional groups endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Méthodes De Préparation
The synthesis of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step synthetic routes. One common approach begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then functionalized to introduce the piperazine and pyrrolidine groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may employ similar synthetic routes but are optimized for large-scale synthesis, often involving automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or sulfonates.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various cyclic derivatives
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise as a tool for studying cellular processes and signaling pathways due to its ability to interact with specific biological targets.
Medicine: The compound exhibits significant anticancer activity, making it a potential candidate for the development of new chemotherapeutic agents. .
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs) and other signaling proteins. By binding to these targets, the compound can modulate their activity, leading to the inhibition of cell proliferation and induction of apoptosis. The compound has been shown to activate caspase-3, a key enzyme in the apoptotic pathway, and to suppress the activation of nuclear factor-kappa B (NF-κB) and interleukin-6 (IL-6), which are involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives: These compounds also exhibit anticancer activity but differ in their specific molecular targets and mechanisms of action.
Pyrazolo[3,4-d]pyrimidine-based FLT3 inhibitors: These compounds are designed to inhibit FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia, and have shown significant cytotoxicity against various cancer cell lines.
EGFR-TK inhibitors: These derivatives target the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer and other malignancies.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H21N9 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H21N9/c1-2-6-26(5-1)17-18-4-3-14(22-17)24-7-9-25(10-8-24)16-13-11-21-23-15(13)19-12-20-16/h3-4,11-12H,1-2,5-10H2,(H,19,20,21,23) |
Clé InChI |
URKGIDVFGKOPCP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)
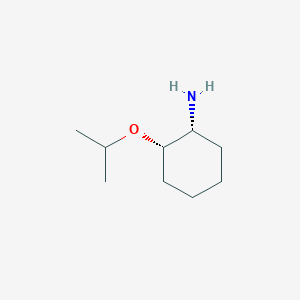

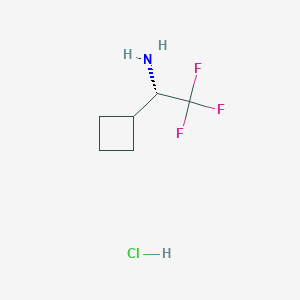
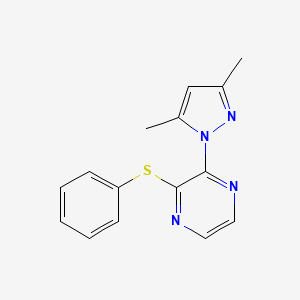
![1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12279786.png)
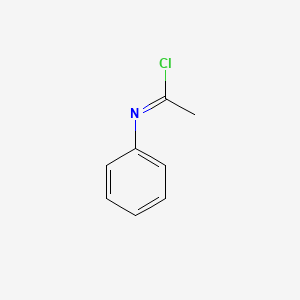
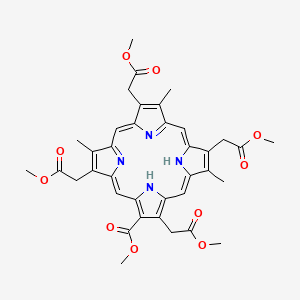
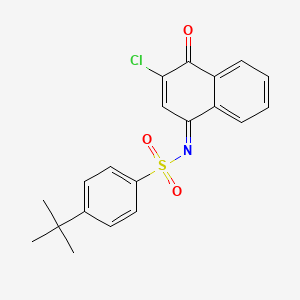


![N-(6-aminohexyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide;hydrochloride](/img/structure/B12279818.png)
![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B12279822.png)
